molecular formula C18H21FN2OS2 B2786200 N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034239-93-3

N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2786200
CAS RN: 2034239-93-3
M. Wt: 364.5
InChI Key: IBPPVXDCUUQEQR-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, commonly known as CCT137690, is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1). It was first synthesized by Cancer Research UK in 2009 and has since been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage caused by chemotherapy or radiation therapy. N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibition leads to the accumulation of DNA damage and cell death, making it a promising target for cancer therapy. CCT137690 selectively inhibits N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide by binding to its ATP-binding site, preventing its activity and leading to the accumulation of DNA damage.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to enhance the cytotoxicity of chemotherapy and radiation therapy in these cell lines. In vivo studies have shown that CCT137690 can inhibit tumor growth and prolong survival in mouse models of breast and colon cancer.

Advantages and Limitations for Lab Experiments

One advantage of CCT137690 is its selectivity for N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, allowing for easy administration in animal studies. However, CCT137690 is a relatively new compound and its long-term toxicity and safety profile are not yet fully understood.

Future Directions

There are several potential future directions for research on CCT137690. One area of interest is its potential use in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibitors based on the structure of CCT137690. Finally, further studies are needed to fully understand the long-term toxicity and safety profile of CCT137690.

Synthesis Methods

The synthesis of CCT137690 involves several steps, starting with the reaction of 4-cyclohexylthiazol-2-amine with 4-fluorobenzyl chloride to form the intermediate 4-(4-fluorobenzyl)thiazol-2-ylcyclohexylamine. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield CCT137690. The synthesis process is complex and requires several purification steps to obtain a pure product.

Scientific Research Applications

CCT137690 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, a protein kinase that plays a critical role in the DNA damage response pathway. N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibition can lead to the accumulation of DNA damage and cell death, making it a promising target for cancer therapy.

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS2/c19-14-6-8-15(9-7-14)23-12-17(22)20-10-18-21-16(11-24-18)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPPVXDCUUQEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

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